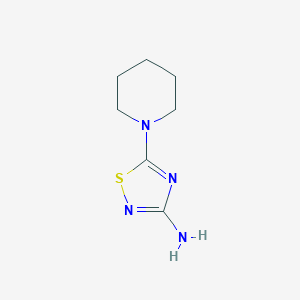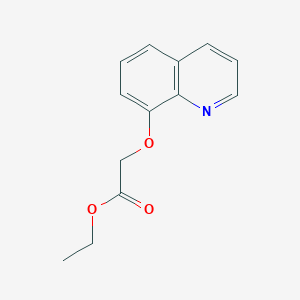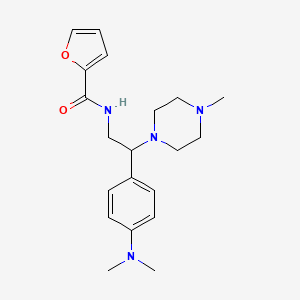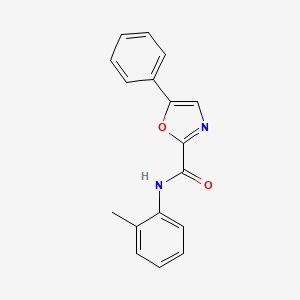
5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H12N4S . It is an isomer, which means it can exist in different forms that have the same number of atoms but different arrangements of these atoms .Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine and its derivatives have been explored for their potential anticancer properties. For instance, a study by Abdo and Kamel (2015) synthesized a series of related compounds, which demonstrated significant cytotoxicity against various human cancer cell lines, highlighting the potential of such compounds in cancer treatment (N. Y. Megally Abdo & M. Kamel, 2015).
Antidiabetic Efficacy
Another research avenue for this compound derivatives is their role in treating diabetes. Rao et al. (2012) discovered a novel thiadiazole derivative that exhibited significant antidiabetic efficacy in animal models, suggesting its potential as a therapeutic agent for diabetes management (Ashwin U. Rao et al., 2012).
Antimicrobial and Surfactant Properties
The compound has also been investigated for its antimicrobial activities and applications in surfactant synthesis. Abdelmajeid et al. (2017) synthesized novel scaffolds from this compound, demonstrating their antimicrobial effectiveness and potential as nonionic surfactants, which could have industrial applications (Abdelmotaal Abdelmajeid et al., 2017).
CXCR3 Antagonism
In the field of immunology and inflammation, this compound derivatives have been identified as potent CXCR3 antagonists. Watson et al. (2007) developed a derivative with satisfactory in vitro metabolic stability and oral bioavailability, indicating its potential use in treating diseases mediated by the CXCR3 receptor (R. Watson et al., 2007).
Antileishmanial Activity
Compounds based on this compound have been studied for their antileishmanial activity. Tahghighi et al. (2011) synthesized a series of derivatives that showed very good activity against the Leishmania major parasite, indicating the potential of these compounds in treating leishmaniasis (A. Tahghighi et al., 2011).
Direcciones Futuras
Piperidine derivatives continue to be of immense importance biologically and industrially . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focus is on the synthesis and pharmacological applications of piperidine derivatives . Therefore, the future directions in the study of 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine could involve further exploration of its synthesis methods, biological activities, and potential applications in drug discovery .
Propiedades
IUPAC Name |
5-piperidin-1-yl-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-6-9-7(12-10-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMJUSHBKIQFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NS2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)


![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)


